molecular formula C11H15ClN6O3 B586513 Cycloguanil nitrate CAS No. 25332-44-9

Cycloguanil nitrate

Cat. No.: B586513
CAS No.: 25332-44-9
M. Wt: 314.73
InChI Key: AUXYPSRADKAKOK-UHFFFAOYSA-N
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Description

Cycloguanil nitrate is a chemical compound known for its role as a dihydrofolate reductase inhibitor. The compound’s chemical formula is C11H15ClN6O3, and it has a molecular weight of 314.728 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cycloguanil nitrate typically involves the reaction of 4-chloroaniline with dicyandiamide (2-cyanoguanidine) to form 4-chlorophenylbiguanide. This intermediate is then condensed with acetone to produce cycloguanil . The nitrate salt form is obtained by reacting cycloguanil with nitric acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Cycloguanil nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .

Scientific Research Applications

Cycloguanil nitrate has several scientific research applications:

Mechanism of Action

Cycloguanil nitrate exerts its effects primarily by inhibiting dihydrofolate reductase, an enzyme involved in folate metabolism. This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division. The compound also affects other molecular targets and pathways, including the inhibition of NMDA receptors, which play a role in synaptic transmission and plasticity .

Comparison with Similar Compounds

Uniqueness: Cycloguanil nitrate is unique due to its dual role as both an antimalarial agent and a potential anti-cancer compound. Its ability to inhibit dihydrofolate reductase and NMDA receptors sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN5.HNO3/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;2-1(3)4/h3-6H,1-2H3,(H4,13,14,15,16);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXYPSRADKAKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25332-44-9
Record name Cycloguanil nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOGUANIL NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y21X941ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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